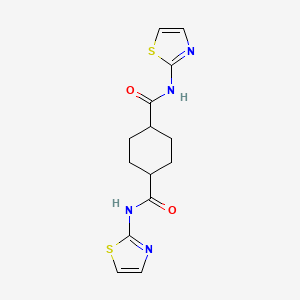![molecular formula C16H19N3OS B4892048 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine](/img/structure/B4892048.png)
4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine is a chemical compound that has been used extensively in scientific research. It is a morpholine derivative that has been synthesized using various methods and has been studied for its potential applications in different fields.
作用機序
The mechanism of action of 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of various enzymes involved in viral and bacterial replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have a cytotoxic effect on cancer cells and to induce apoptosis. It has also been shown to inhibit the activity of various enzymes involved in viral and bacterial replication. Furthermore, it has been shown to have an effect on various biological processes such as cell signaling, apoptosis, and gene regulation.
実験室実験の利点と制限
The advantages of using 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine in lab experiments include its high purity and yield, its potential applications in different fields, and its ability to inhibit the growth of cancer cells. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine. These include further studies on its mechanism of action, its potential applications in different fields, and its potential use as a chemotherapeutic agent. Furthermore, it can be studied in combination with other drugs to enhance its efficacy and reduce its toxicity. Additionally, its potential use as an antiviral and antibacterial agent can be further explored. Finally, it can be studied for its potential use in gene therapy and drug delivery systems.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in different fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and mechanism of action.
合成法
The synthesis of 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine has been accomplished using various methods. One of the most common methods involves the reaction of 4-morpholineethanethiol with 6-phenyl-4-pyrimidinyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product in good yield and purity. Other methods involve the use of different thiol and pyrimidine derivatives.
科学的研究の応用
4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine has been extensively studied for its potential applications in different fields. It has been shown to have anticancer properties and has been used as a potential chemotherapeutic agent. It has also been studied for its potential use as an antiviral and antibacterial agent. Furthermore, it has been used in the study of various biological processes such as cell signaling, apoptosis, and gene regulation.
特性
IUPAC Name |
4-[2-(6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-2-4-14(5-3-1)15-12-16(18-13-17-15)21-11-8-19-6-9-20-10-7-19/h1-5,12-13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYHFICSSJUXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-(dimethylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4891969.png)
![5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4891975.png)
![ethyl N-(4-{[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate](/img/structure/B4891977.png)
![2-[(cyanomethyl)thio]-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4891985.png)
![2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4891993.png)

![N-({[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4892010.png)
![5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4892037.png)
![N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4892049.png)
![1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B4892053.png)
![2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B4892061.png)
![N-[(4-chlorophenoxy)acetyl]alanine](/img/structure/B4892064.png)

![(1,3-benzodioxol-5-ylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4892073.png)